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molecular formula C13H15N3 B2585462 1-(Piperazin-1-yl)isoquinoline CAS No. 126653-00-7

1-(Piperazin-1-yl)isoquinoline

Cat. No. B2585462
M. Wt: 213.284
InChI Key: IDFYLSABDUMICK-UHFFFAOYSA-N
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Patent
US06127357

Procedure details

Ammonium formate (1.01 g, 16.0 mmol) and 10% Pd/C 42.5 mg, 0.4 mmol, 10 mol%) were added successively to a stirred solution of the product of Example 21 (1.23 g, 4.06 mmol) in methanol (4 ml). The mixture was stirred at room temperature for 6 h and was heated at 75° C. for 16 h. Methanol (40 ml) was added and the mixture filtered through Kieselguhr, and concentrated in vacuo to give the product as a pale yellow oil.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
product
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
42.5 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].C([N:12]1[CH2:17][CH2:16][N:15]([C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:21]=[CH:20][N:19]=2)[CH2:14][CH2:13]1)C1C=CC=CC=1>CO.[Pd]>[N:15]1([C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:21]=[CH:20][N:19]=2)[CH2:14][CH2:13][NH:12][CH2:17][CH2:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
product
Quantity
1.23 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=NC=CC2=CC=CC=C12
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
42.5 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 75° C. for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the mixture filtered through Kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1(CCNCC1)C1=NC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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